molecular formula C8H17ClN2S2 B13891627 2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride

2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride

Cat. No.: B13891627
M. Wt: 240.8 g/mol
InChI Key: UPPOSIJTWHEAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCL-VAL-PSI[CS-N]-THIAZOLIDIDE is a synthetic compound known for its unique chemical structure and properties. It is primarily used in laboratory research and has applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HCL-VAL-PSI[CS-N]-THIAZOLIDIDE involves multiple steps, starting with the preparation of the thiazolidide core. This core is then modified through a series of chemical reactions to introduce the HCL-VAL-PSI[CS-N] moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of HCL-VAL-PSI[CS-N]-THIAZOLIDIDE follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

HCL-VAL-PSI[CS-N]-THIAZOLIDIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

HCL-VAL-PSI[CS-N]-THIAZOLIDIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is employed in biological assays and experiments to study its effects on different biological systems.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various diseases and conditions.

    Industry: The compound is used in the development of new materials and products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of HCL-VAL-PSI[CS-N]-THIAZOLIDIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to HCL-VAL-PSI[CS-N]-THIAZOLIDIDE include other thiazolidide derivatives and compounds with similar chemical structures.

Uniqueness

HCL-VAL-PSI[CS-N]-THIAZOLIDIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)8(11)10-3-4-12-5-10;/h6-7H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOSIJTWHEAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=S)N1CCSC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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